4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-({[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring difluoromethyl and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another method includes the use of trifluoroacetic acid to predominantly form the desired pyrazole derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow microreactor systems, which enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
4-({[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly involving the difluoromethyl group, are common and can lead to a variety of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for difluoromethylation, and various metal-based catalysts for oxidation and reduction reactions . Reaction conditions often involve controlled temperatures and the use of solvents like acetic acid or trifluoroacetic acid .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, difluoromethylation can yield difluoromethylated pyrazole derivatives, while oxidation and reduction reactions can produce corresponding oxides and reduced forms .
Scientific Research Applications
4-({[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-({[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, the difluoromethyl pyrazole moiety is known to exhibit inhibitory activity against certain enzymes, such as succinate dehydrogenase . This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(DIFLUOROMETHYL)-N-(MESITYLCARBAMOYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE: Exhibits similar biological activities and is used in similar applications.
2-(2,4-DICHLORO-5-NITROPHENYL)-4-(DIFLUOROMETHYL)-5-METHYL-1,2,4-TRIAZOL-3-ONE: Another compound with difluoromethyl and pyrazole groups, used in the synthesis of herbicides.
Uniqueness
4-({[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22F2N6O2 |
---|---|
Molecular Weight |
368.38 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[1-ethyl-3-(2-methylpropylcarbamoyl)pyrazol-4-yl]-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H22F2N6O2/c1-5-23-8-12(13(22-23)15(26)19-7-9(2)3)20-14(25)11-6-10(4)24(21-11)16(17)18/h6,8-9,16H,5,7H2,1-4H3,(H,19,26)(H,20,25) |
InChI Key |
PYMWZJBRKBMBQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC(C)C)NC(=O)C2=NN(C(=C2)C)C(F)F |
Origin of Product |
United States |
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